![molecular formula C14H11ClN2O2S B5882168 N-{[(4-chlorophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5882168.png)
N-{[(4-chlorophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[(4-chlorophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide, commonly known as CA-4, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in cancer therapy. CA-4 belongs to the family of combretastatins, which are natural products derived from the bark of the South African tree Combretum caffrum.
科学的研究の応用
CA-4 has been extensively studied for its potential applications in cancer therapy. It has been shown to have potent anti-tumor activity in various cancer cell lines, including breast, lung, and colon cancer. CA-4 works by disrupting the microtubule network in cancer cells, which leads to cell death. Its mechanism of action makes it an attractive candidate for combination therapy with other anti-cancer drugs.
作用機序
CA-4 binds to the colchicine site on beta-tubulin, which leads to the destabilization of microtubules. Microtubules are essential for cell division, and their disruption leads to cell cycle arrest and apoptosis. CA-4 also inhibits angiogenesis, which is the process of forming new blood vessels that supply nutrients to tumors. This dual mechanism of action makes CA-4 a promising anti-cancer agent.
Biochemical and Physiological Effects:
CA-4 has been shown to have low toxicity in normal cells, which makes it a promising candidate for cancer therapy. However, its effects on the cardiovascular system have been a cause for concern. CA-4 has been shown to cause vasoconstriction and hypertension in animal models, which could limit its clinical applications.
実験室実験の利点と制限
One of the advantages of CA-4 is its potent anti-tumor activity in various cancer cell lines. This makes it a valuable tool for studying cancer biology and developing new anti-cancer drugs. However, the complex synthesis method and potential cardiovascular effects make it challenging to work with in lab experiments.
将来の方向性
There are several future directions for the research and development of CA-4. One area of focus is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the development of prodrugs that can be activated specifically in cancer cells, which could reduce the potential cardiovascular effects of CA-4. Additionally, there is a need for more preclinical and clinical studies to evaluate the safety and efficacy of CA-4 in humans.
Conclusion:
CA-4 is a synthetic compound that has shown promising anti-tumor activity in various cancer cell lines. Its mechanism of action and low toxicity in normal cells make it an attractive candidate for cancer therapy. However, its complex synthesis method and potential cardiovascular effects make it challenging to work with in lab experiments. Future research should focus on developing more efficient synthesis methods, prodrugs, and evaluating its safety and efficacy in humans.
合成法
The synthesis of CA-4 involves a multi-step process that includes the condensation of 4-chloroaniline with thiophosgene, followed by the reaction of the resulting product with 2-furylacrylic acid. The final product is obtained by the cyclization of the intermediate compound. The synthesis of CA-4 is a complex process that requires expertise in organic chemistry.
特性
IUPAC Name |
(E)-N-[(4-chlorophenyl)carbamothioyl]-3-(furan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O2S/c15-10-3-5-11(6-4-10)16-14(20)17-13(18)8-7-12-2-1-9-19-12/h1-9H,(H2,16,17,18,20)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQDYWFHNUOEWSY-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)NC(=S)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/C(=O)NC(=S)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-[(4-chlorophenyl)carbamothioyl]-3-(furan-2-yl)prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(3-fluorobenzoyl)amino]-4-methoxybenzamide](/img/structure/B5882102.png)


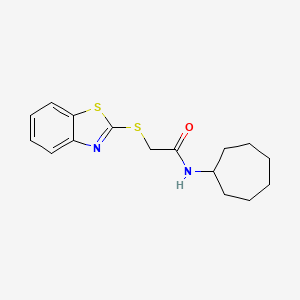
![9-[(2,6-difluorobenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5882126.png)

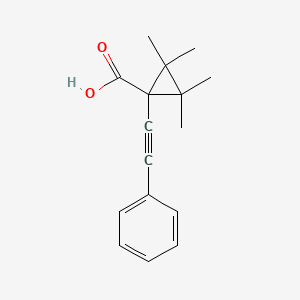
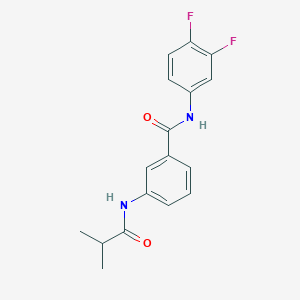
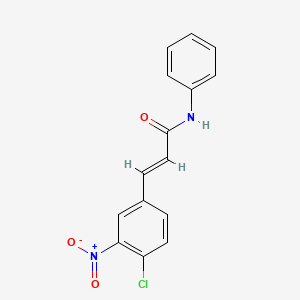
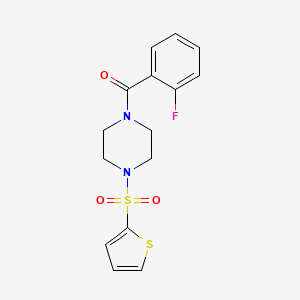
![2-chloro-N-{4-[(dimethylamino)sulfonyl]phenyl}benzamide](/img/structure/B5882152.png)
![4-[(3,4-dichlorobenzyl)amino]-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B5882158.png)

